N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
2-(4-oxoquinazolin-3-yl)-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N8O2/c28-16(10-27-11-21-15-4-2-1-3-14(15)19(27)29)23-13-5-7-25(9-13)17-18-24-22-12-26(18)8-6-20-17/h1-4,6,8,11-13H,5,7,9-10H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGJSTYWEONSFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CN2C=NC3=CC=CC=C3C2=O)C4=NC=CN5C4=NN=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
Related compounds have been found to interact withc-Met kinase , a protein involved in cell growth, survival, and migration.
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that similar compounds have been found to intercalate dna, which can disrupt the normal functioning of the dna molecule.
Biologische Aktivität
N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure comprising:
- Triazolopyrazine Ring : This moiety is known for its diverse biological activities.
- Pyrrolidine Group : Enhances the compound's interaction with biological targets.
- Quinazoline Derivative : Contributes to the pharmacological profile of the compound.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The triazolopyrazine ring can form hydrogen bonds and π-π interactions, while the quinazoline moiety may enhance binding affinity through hydrophobic interactions. These interactions can modulate cellular pathways leading to therapeutic effects.
Antimicrobial Activity
Recent studies have demonstrated that triazolo[4,3-a]pyrazine derivatives exhibit significant antimicrobial properties. For instance:
- In Vitro Antibacterial Activity : Compounds similar to N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide have shown moderate to good activity against Gram-positive and Gram-negative bacteria. Notably, certain derivatives exhibited MIC values comparable to established antibiotics like ampicillin .
Anticancer Activity
Triazolo[4,3-a]pyrazine derivatives have also been evaluated for their anticancer potential:
- Cell Viability Assays : In studies involving melanoma cell lines (e.g., A375), specific derivatives demonstrated significant cytotoxic effects at concentrations as low as 10 µM, indicating their potential as anticancer agents .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds in this class. Key findings include:
| Compound Variant | Biological Activity | Notable Features |
|---|---|---|
| N-(1-(pyrazin-2-yl)pyrrolidin-3-yl)-2-(2-fluorophenyl)acetamide | Moderate antibacterial | Lacks triazole ring |
| N-(1-[1,2,3]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(2-fluorophenyl)acetamide | Variable activity | Different triazole isomer |
| N-(1-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-y)-2-(4-fluorophenyl)acetamide | Enhanced binding | Positioning of fluorine affects properties |
These variations highlight how structural modifications can influence the compound's efficacy and selectivity against various biological targets.
Case Studies
Several case studies have explored the efficacy of similar compounds:
- Antibacterial Efficacy : A study synthesized a series of triazolo[4,3-a]pyrazine derivatives that were tested against common pathogens. The results indicated that certain compounds had superior antibacterial activity compared to traditional antibiotics .
- Cytotoxicity in Cancer Cells : Research involving A375 melanoma cells showed that specific derivatives could reduce cell viability significantly at low concentrations. This suggests a promising avenue for further development in cancer therapeutics .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related analogs from the evidence, focusing on molecular features, synthetic routes, and functional properties.
Structural and Functional Comparisons
Key Observations
Structural Complexity : The target compound exhibits greater complexity compared to analogs like 10a () due to its dual heterocyclic systems ([1,2,4]triazolo-pyrazine and 4-oxoquinazoline) and a flexible pyrrolidine linker. This may enhance target selectivity but reduce solubility compared to smaller analogs .
The oxadiazole group in ’s compound may improve metabolic stability compared to the target’s triazolo-pyrazine core, though this remains speculative without pharmacokinetic data .
This suggests the latter’s triazolo-pyrazine core may offer superior synthetic reproducibility .
Research Findings and Implications
- : Isomerization studies of pyrazolo-triazolo-pyrimidines underscore the importance of reaction conditions in stabilizing specific conformers, a consideration for synthesizing the target compound .
- : Antimicrobial activity of 4-oxoquinazoline-acetamide derivatives (e.g., 11 ) supports the hypothesis that the target compound may exhibit similar bioactivity, modulated by its triazolo-pyrazine group .
- : The absence of physicochemical data for oxadiazole-containing analogs highlights a gap in understanding structure-property relationships for such hybrids .
Q & A
Synthesis and Optimization
Basic Question: Q. What are the established synthetic routes for preparing the triazolopyrazine core in this compound? The triazolopyrazine scaffold can be synthesized via cyclization of N1-aryl-pyrazin-2,3-diones using ortho-esters or anhydrides of carbonic acids. This method allows flexibility in introducing substituents at the N7 position, as demonstrated in the synthesis of 3-alkyl-N7-aryl derivatives . Key steps include forming intermediates such as N1-aryl-3-chloropyrazin-2-ones and N1-aryl-3-hydrazinopyrazin-2-ones prior to cyclization.
Advanced Question: Q. How can researchers optimize low yields in the coupling of the pyrrolidine and quinazolinone moieties? Optimization strategies include:
- Using coupling agents like EDCI·HCl and HOBt with DIPEA in anhydrous DMF at 60°C for 18 hours, followed by purification via recrystallization or column chromatography .
- Monitoring reaction progress with TLC and adjusting stoichiometric ratios of reagents (e.g., 2:1 molar ratio of carboxylic acid to triazolopyrazine precursor) .
Structural Characterization
Basic Question: Q. What analytical techniques are recommended for confirming the structure of this compound?
- 1H/13C NMR : Assign peaks for aromatic protons (e.g., quinazolinone C4-oxo group at δ 7.60 ppm) and pyrrolidine substituents (e.g., NH2 signals at δ 5.54 ppm) .
- Mass Spectrometry : Confirm molecular weight using high-resolution MS (e.g., [M+H]+ ion matching calculated values for C28H27N7O) .
Advanced Question: Q. How can researchers resolve ambiguities in stereochemistry or regiochemistry during structural elucidation?
- Use 2D NMR (e.g., NOESY or HSQC) to confirm spatial proximity of substituents.
- Compare experimental data with computational models (e.g., DFT-based chemical shift predictions) for challenging cases like axial/equatorial pyrrolidine conformers .
Biological Activity and Mechanism
Basic Question: Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?
- Enzyme inhibition assays : Target kinases or proteases linked to the quinazolinone moiety’s known activity.
- Cellular cytotoxicity screens : Use cancer cell lines (e.g., MCF-7 or HeLa) to assess antiproliferative effects at 1–100 µM concentrations .
Advanced Question: Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Introduce fluorine or piperazine groups at specific positions to modulate electronic properties and binding affinity. For example, fluorination at the pyrazine ring enhances metabolic stability .
- Use molecular docking to predict interactions with target proteins (e.g., ATP-binding pockets in kinases) .
Data Analysis and Contradictions
Basic Question: Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?
- Re-evaluate docking parameters (e.g., protonation states of active-site residues) or use MD simulations to account for protein flexibility .
- Validate findings with orthogonal assays (e.g., SPR for binding kinetics if enzyme inhibition data is inconclusive).
Advanced Question: Q. What statistical methods are effective for optimizing reaction conditions when faced with conflicting yield data?
- Apply Design of Experiments (DoE) : Use factorial designs to identify critical variables (e.g., temperature, solvent polarity) and their interactions. For example, a central composite design can optimize flow-chemistry parameters for scaled-up synthesis .
Methodological Challenges
Basic Question: Q. What purification techniques are effective for isolating this compound from byproducts?
- Liquid chromatography : Use gradients of cyclohexane/EtOAc/MeOH (e.g., 5.5:4.5:0.1) to separate polar impurities .
- Recrystallization : Employ ethanol or DMF/water mixtures for high-purity crystals .
Advanced Question: Q. How can flow chemistry improve the scalability of this compound’s synthesis?
- Implement continuous-flow reactors to control exothermic cyclization steps and reduce side reactions. For example, Omura-Sharma-Swern oxidation in flow systems enhances reproducibility and safety .
Stability and Storage
Basic Question: Q. What conditions are recommended for long-term storage of this compound?
- Store as a lyophilized powder at –20°C under inert gas (argon) to prevent hydrolysis of the acetamide group.
Advanced Question: Q. How can researchers assess hydrolytic stability of the 4-oxoquinazolinone moiety?
- Conduct accelerated stability studies in buffer solutions (pH 1–10) at 40°C for 14 days, monitoring degradation via HPLC. Use LC-MS to identify hydrolysis products (e.g., free quinazolinone) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
